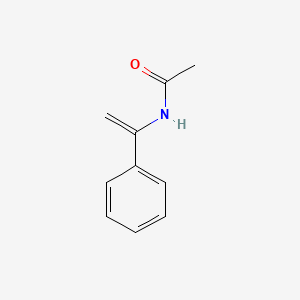

N-(1-Phenyl-vinyl)-acetamide

描述

Significance as a Versatile Synthetic Building Block in Organic Chemistry

N-(1-Phenyl-vinyl)-acetamide serves as a readily accessible precursor for the synthesis of a wide array of more complex molecules, particularly chiral compounds that are highly sought after in the pharmaceutical industry. Its utility is demonstrated in numerous catalytic transformations.

One of the most prominent applications is in asymmetric hydrogenation . It is frequently used as a benchmark substrate to test the efficacy of new chiral catalysts. For instance, rhodium complexes with novel P-stereogenic hydrazine (B178648) bisphosphine ligands have been shown to hydrogenate this compound with full conversion and high enantiomeric excess (up to 97% ee). irbbarcelona.org Similarly, various other ligand systems are screened for their performance in the Rh-catalyzed asymmetric hydrogenation of this compound. researchgate.net

The compound is also a key substrate in rhodium-catalyzed asymmetric reductive hydroformylation . This reaction allows for the one-step synthesis of chiral 1,3-amino alcohols, which are important structural motifs in pharmaceutical intermediates. nih.gov Research has focused on optimizing reaction conditions and developing new P-chiral bisphosphorus ligands to improve both yield and enantioselectivity, addressing challenges like competing hydrogenation side reactions. nih.govresearchgate.net

Furthermore, this compound is employed in C-H activation and functionalization reactions . It participates in palladium-catalyzed oxidative coupling reactions with phenyl vinyl ketones to produce 2-aminochalcone derivatives, a class of compounds with potential biological activities. nih.govresearchgate.net Visible-light-induced photocatalysis has also enabled the direct C(sp²)–H trifluoroethylation of enamides like this compound, providing access to β-trifluoroethylated enamides stereoselectively. acs.org

Its reactivity extends to radical reactions . Recent studies have shown its participation in photocatalytic radical addition/acyl migration cascade reactions to generate α-amino ketones. nih.govrsc.org These reactions are valued for their mild conditions and broad substrate scope. nih.govrsc.org The compound also partakes in cycloaddition reactions , such as the Huisgen 1,3-dipolar cycloaddition, which is a fundamental method for constructing 5-membered heterocyclic rings. organic-chemistry.org

Table 1: Selected Applications of this compound in Organic Synthesis

| Reaction Type | Catalyst / Reagents | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-complex with P-stereogenic hydrazine bisphosphine ligand | Chiral Amine | Full conversion, up to 97% enantiomeric excess. | irbbarcelona.org |

| Asymmetric Reductive Hydroformylation | Rh(CO)₂(acac) / Chiral bisphosphorus ligand | Chiral 1,3-Amino Alcohol | High yields and excellent enantioselectivities for pharmaceutical intermediates. | nih.gov |

| C-H Activation / Oxidative Coupling | Pd(OAc)₂ / O₂ | 2-Aminochalcone | Efficient coupling of acetanilides with phenyl vinyl ketones under mild conditions. | nih.govresearchgate.net |

| Visible-Light C-H Trifluoroethylation | fac-Ir(ppy)₃ / CF₃CH₂I | β-Trifluoroethylated Enamide | Regio- and stereoselective synthesis under photocatalytic conditions. | acs.org |

| Radical Addition/Acyl Migration | Ir-photocatalyst / Dihydroquinazolinone | α-Amino Ketone | Features broad substrate scope and mild reaction conditions. | nih.govrsc.org |

Relevance of the Enamide Functional Group in Chemical Transformations

The enamide functional group is central to the reactivity of this compound. Enamides are considered stable surrogates of enamines and are valuable building blocks for synthesizing pharmaceutically relevant molecules. acs.org The electron-rich double bond, polarized by the nitrogen atom of the acetamide (B32628) group, is susceptible to attack by a wide range of electrophiles and other reagents.

The primary mode of reactivity involves the β-carbon of the vinyl group, making selective β-C(sp²)–H functionalization a major area of research. acs.org This has led to the development of methods for arylation, alkylation, olefination, and acylation at this position. acs.org C-H activation is a key mechanistic process in many of these transformations, often involving transition metal catalysts like rhodium or palladium. lookchem.commt.com For example, in the synthesis of chalcones, a plausible mechanism involves C-H activation next to the acetamide group, followed by coordination and insertion of the vinyl ketone. researchgate.net

The enamide moiety is also an excellent participant in cycloaddition reactions. academie-sciences.frlibretexts.org As a dipolarophile, it can react with 1,3-dipoles like azides and diazo compounds to form five-membered heterocycles. organic-chemistry.orgnih.gov These reactions are often stereoconservative and provide reliable access to complex ring systems. organic-chemistry.org The electronic nature of the enamide can be tuned to influence the rate and selectivity of these cycloadditions. nih.gov

Overview of Research Directions and Academic Impact of this compound

Current research involving this compound is largely driven by the continuous demand for efficient and selective synthetic methods in organic chemistry. A major focus is on the development of novel catalytic systems that can transform this simple starting material into high-value products.

Asymmetric Catalysis remains a dominant research theme. Scientists are exploring new chiral ligands for transition metals like rhodium and iridium to achieve higher enantioselectivity in reactions such as hydrogenation and hydroformylation. irbbarcelona.orgresearchgate.netnih.gov The goal is to create more active and selective catalysts that can be used in lower quantities, making processes more economical and sustainable. irbbarcelona.org

Photoredox Catalysis has emerged as a powerful tool for activating this compound under mild conditions. acs.orgnih.govrsc.org Research is focused on using visible light to generate radical intermediates that can participate in a variety of bond-forming reactions, expanding the synthetic utility of this building block. acs.orgrsc.org

The synthesis of bioactive compounds and complex molecular architectures is another significant direction. This compound serves as a key intermediate in the synthesis of chiral amino alcohols, chalcones, and various heterocyclic compounds, which are scaffolds found in many natural products and pharmaceuticals. nih.govnih.govbiosynth.com

The compound's reliability and well-understood reactivity have established it as a standard model substrate for evaluating new synthetic methodologies. researchgate.netnih.govrsc.org Its frequent appearance in the chemical literature highlights its academic impact, serving as a benchmark for comparing the effectiveness of new catalysts and reaction conditions. irbbarcelona.orgresearchgate.netrsc.org This helps to advance the broader field of synthetic organic chemistry by providing a consistent basis for innovation.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 57957-24-1 | biosynth.comnih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₁NO | biosynth.comnih.govcymitquimica.com |

| Molecular Weight | 161.20 g/mol | nih.gov |

| IUPAC Name | N-(1-phenylethenyl)acetamide | nih.gov |

| Synonyms | N-(1-Phenylvinyl)acetamide, 1-(Acetylamino)-1-phenylethene | cymitquimica.comtcichemicals.com |

| Physical Form | Solid | cymitquimica.com |

| Melting Point | 91-92 °C | |

| InChI Key | IXRNQIKIVWWFBH-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | CC(=O)NC(=C)C1=CC=CC=C1 | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

N-(1-phenylethenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRNQIKIVWWFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437881 | |

| Record name | N-(1-Phenyl-vinyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57957-24-1 | |

| Record name | N-(1-Phenyl-vinyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Phenyl Vinyl Acetamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the most straightforward methods to obtain the target molecules.

In an effort to develop more environmentally benign synthetic methods, researchers have focused on the synthesis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides, which are derivatives of N-(1-Phenyl-vinyl)-acetamide. A study has demonstrated an efficient and versatile procedure for preparing these compounds from N-butenylamines using acetic anhydride (B1165640) as both the reagent and the solvent under reflux conditions (140 ºC). scielo.org.coscielo.org.co This method aligns with green chemistry principles by utilizing the reagent as the solvent, thereby reducing the use of additional, potentially hazardous, organic solvents. The reactions were typically complete within 4-6 hours, yielding the desired acetamides in good yields ranging from 66-92%. scielo.org.coscielo.org.co The progress of the reaction was monitored by thin-layer chromatography (TLC) and gas chromatography (GC). scielo.org.coscielo.org.co The successful synthesis and characterization of these compounds are significant as related N-acetyl derivatives have shown potential antifungal and antiparasitic activities. scielo.org.co

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. A notable strategy for the synthesis of N-vinylacetamides involves a photocatalytic process that boasts 100% atom economy. nih.govchemrxiv.org This method utilizes a transient charge-transfer complex to drive the reaction. chemrxiv.org Specifically, the synthesis of (Z)-N-(2-bromo-2-phenylvinyl)acetamide from phenylacetylene (B144264) and N-bromoacetamide proceeds via an anti-Markovnikov, syn-periplanar addition of an N-centered radical. nih.gov This approach is highly efficient and minimizes waste, as demonstrated by an outstandingly low E-factor of 11.15, which corresponds to 11.15 kg of waste per 1 kg of product. nih.gov Such strategies represent a significant advancement in sustainable synthetic chemistry. nih.gov

A novel approach in the synthesis of N-vinylacetamides involves the use of self-sustaining supramolecular (auto)photocatalysis. nih.govdntb.gov.ua This method leverages a transient self-assembled charge-transfer (CT) complex to facilitate visible light-driven reactions. nih.govdntb.gov.ua In one study, the photocatalyst Mes-Acr-MeClO4, which is typically active under blue light, formed a dark red CT complex with N-bromoacetamide (NBA) in the presence of potassium carbonate (K2CO3) in dichloroethane (DCE). nih.govchemrxiv.org This complex enabled the use of green-light photocatalysis. nih.gov

A fascinating aspect of this system is that the product of the reaction, (Z)-N-(2-bromo-2-phenylvinyl)acetamide, itself acts as a potent green-LED photocatalyst. nih.govchemrxiv.org This product can then drive its own synthesis when more terminal alkynes are added to the reaction mixture, creating an auto-photocatalytic and self-sustaining process. nih.govchemrxiv.org This system chemistry approach showcases a highly efficient catalytic cycle that advances green and sustainable synthetic strategies. nih.gov The process initiates via two-photon absorption, generating an N-centered radical that adds to phenylacetylene to exclusively form the Z-isomer of the product. nih.gov

Rhodium-catalyzed asymmetric reductive hydroformylation (AHF) of enamides has emerged as a powerful and atom-economical method for the synthesis of chiral γ-amino alcohols, which are valuable structural motifs in many pharmaceutical compounds. nih.govresearchgate.netnih.gov This single-step transformation presents several challenges, including achieving high chemoselectivity (hydroformylation vs. hydrogenation), regioselectivity, and enantioselectivity. nih.govresearchgate.net The development of effective chiral phosphorus ligands is crucial to overcoming these challenges. nih.gov

The choice of ligand has a profound impact on the outcome of the rhodium-catalyzed asymmetric reductive hydroformylation of this compound. Initial investigations revealed that many commercially available chiral ligands, such as BINAP and Me-DuPhos, were not effective for this transformation. nih.gov Researchers have developed novel P-chiral bisphosphorus ligands with electron-deficient arylamino groups that have proven to be highly effective. nih.gov

The electronic properties of the ligands play a critical role. For instance, ligands with electron-withdrawing groups, such as trifluoromethyl substituents, have shown significant improvements in enantioselectivity. nih.gov Ligand L7, which has trifluoromethyl groups at the para positions of the phenyl groups, yielded the product with 84% enantiomeric excess (ee) and a 66% yield. nih.gov The development of 4,4′-bisarylamino-substituted BIBOP ligands, such as TFPNH-BIBOP, has been a key breakthrough. nih.govnih.gov DFT calculations and experimental data have indicated that hydrogen bonding between the N–H group of the ligand and the carbonyl group of the enamide is crucial for achieving both high enantioselectivity and reactivity. nih.govnih.gov

Table 1: Ligand Effect on the Asymmetric Reductive Hydroformylation of this compound Reaction conditions: this compound (0.2 mmol), Rh(CO)₂(acac) (2 mol %), ligand (3 mol %), CO/H₂ (1:9, 20 bar), toluene (B28343) (0.1 mL), 100 °C, 18 h. Yields determined by ¹H NMR. Ee's determined by chiral HPLC. nih.gov

| Ligand | Conversion (%) | Yield of 2a (%) | ee of 2a (%) |

| (S,S)-Ph-BPE | 91 | 9 | 10 |

| L4 (3,5-dimethoxy) | >99 | 52 | 61 |

| L5 (3,4,5-trimethoxy) | >99 | 49 | 63 |

| L6 (meta-trifluoromethyl) | >99 | 60 | 79 |

| L7 (para-trifluoromethyl) | >99 | 66 | 84 |

| L11 | >99 | 81 | 98 |

Once an optimal ligand was identified (L11), further optimization of the reaction conditions was undertaken to enhance both reactivity and enantioselectivity. nih.govresearchgate.net Key parameters that were varied include the ratio of carbon monoxide to hydrogen (CO/H₂), temperature, and solvent.

Varying the pressure ratio of CO/H₂ showed that increasing the proportion of hydrogen improved the yield. nih.govresearchgate.net The best yield was achieved with a CO/H₂ ratio of 2/18 bar. nih.govresearchgate.net Further increasing the hydrogen partial pressure led to a decrease in yield. nih.gov The reaction temperature and solvent were also found to be important factors. The optimized conditions allowed for the gram-scale synthesis of the desired chiral 1,3-amino alcohol product from this compound in high yield (73%) and excellent enantioselectivity (99% ee). researchgate.net

Table 2: Optimization of the Asymmetric Reductive Hydroformylation of this compound Standard conditions: this compound (0.2 mmol), Rh(CO)₂(acac) (2 mol %), L11 (3 mol %), CO/H₂ (1:9, 20 bar), toluene (0.1 mL), 100 °C, 18 h. Yield determined by ¹H NMR. Ee's determined by chiral HPLC. nih.gov

| Entry | Variation from Std. Conditions | Conversion (%) | Yield (%) | ee (%) |

| 1 | None | >99 | 81 | 98 |

| 2 | CO/H₂ (10/10 bar) | >99 | 74 | 98 |

| 3 | CO/H₂ (5/15 bar) | >99 | 85 | 98 |

| 4 | CO/H₂ (2/18 bar) | >99 | 90 | 98 |

| 5 | CO/H₂ (1/19 bar) | >99 | 83 | 98 |

| 6 | Temperature 90 °C | >99 | 75 | 98 |

| 7 | Temperature 110 °C | >99 | 82 | 98 |

| 8 | Solvent: xylene | >99 | 88 | 98 |

| 9 | Solvent: THF | 95 | 65 | 98 |

Rhodium-Catalyzed Asymmetric Reductive Hydroformylation as a Synthetic Route to Enamides

Chemoselectivity and Regioselectivity Challenges in Enamide Hydroformylation

The hydroformylation of enamides, including this compound, presents significant challenges in controlling both chemoselectivity and regioselectivity. A primary competing reaction is the hydrogenation of the enamide, a process that can be more straightforward than the desired hydroformylation. nih.govresearchgate.net Therefore, a key challenge is to develop a catalytic system that favors hydroformylation over direct hydrogenation to achieve high chemoselectivity. nih.govresearchgate.net

Regioselectivity in the hydroformylation of 1,1-disubstituted enamides is another critical aspect. The reaction can theoretically yield two regioisomers: a branched aldehyde resulting from formylation at the α-carbon and a linear aldehyde from formylation at the β-carbon. For 1,1-disubstituted alkenes, the formation of the linear product is generally predicted by Keulemans' rule. nih.gov However, the electronic nature of the olefin and the choice of catalyst and ligands can significantly influence the regiochemical outcome. nih.govliv.ac.uk In the case of N-vinylphthalimide, the use of rhodium catalysts with monodentate phosphite (B83602) ligands, particularly sterically bulky ones, has been shown to strongly favor the formation of the branched aldehyde. liv.ac.uk The electronic properties of the ligands also play a crucial role, with more electron-donating ligands sometimes leading to higher catalytic activity, contrary to the expectation that electron-withdrawing groups would accelerate the reaction. liv.ac.uk

The hydroformylation of enamides is known to suffer from slow reaction rates and low regioselectivity, often yielding a mixture of branched and linear aldehydes. liv.ac.uk For instance, early work on the asymmetric hydroformylation of N-vinylphthalimide using a Rh(I)-DIOP type catalyst resulted in low conversion over an extended period. liv.ac.uk While significant progress has been made with ligands like (R,S)-Binaphos, which improved both regioselectivity and enantioselectivity, the challenges of achieving high reaction rates and complete regiocontrol remain active areas of research. liv.ac.uk

Enantioselectivity in Asymmetric Hydroformylation of 1,1-Disubstituted Enamides

Achieving high enantioselectivity in the asymmetric hydroformylation (AHF) of 1,1-disubstituted enamides to produce chiral aldehydes is a significant synthetic challenge. nih.gov The development of effective chiral ligands is paramount to controlling the stereochemical outcome of this transformation. nih.gov

For the AHF of α-substituted enamides, a rhodium-catalyzed reductive hydroformylation approach has been developed, yielding chiral 1,3-amino alcohols. nih.govresearchgate.net The success of this method hinges on the use of specific chiral phosphorus ligands. nih.gov For instance, the development of a P-chiral bisphosphorus ligand with electron-deficient arylamino groups has enabled the first highly enantioselective reductive hydroformylation of α-substituted enamides. nih.gov The interaction between the ligand and the substrate is crucial; DFT calculations and experimental data suggest that hydrogen bonding between the N–H group of a TFPNH-BIBOP ligand and the carbonyl group of the enamide promotes both high enantioselectivity and reactivity. nih.govresearchgate.net

In the AHF of 1,1-disubstituted enamides, screening of various chiral ligands is often necessary to optimize enantioselectivity. For example, in one study, the use of the Ph-BPE ligand resulted in low yield but high enantioselectivity (80% ee), while the (R,R)-MeO-BIBOP ligand gave a moderate yield and enantioselectivity (43% ee). nih.gov Further modifications of the alkoxy substituents on BIBOP-type ligands did not lead to significant improvements. nih.gov This highlights the sensitivity of the reaction to the ligand structure.

The AHF of other N-functionalized alkenes, such as N-vinyl carboxamides, has also been explored. Using rhodium catalysts with chiral diazaphospholane ligands, high enantioselectivities (greater than 89% ee) have been achieved for these substrates. nih.gov

The table below summarizes the results of asymmetric hydroformylation of an α-substituted enamide using different chiral ligands.

| Entry | Ligand | Yield (%) | ee (%) |

| 1 | Ph-BPE | Low | 80 |

| 2 | (R,R)-MeO-BIBOP | 34 | 43 |

Data sourced from a study on rhodium-catalyzed asymmetric reductive hydroformylation of α-substituted enamides. nih.gov

Oxidative Coupling Reactions for this compound Precursors

Oxidative coupling reactions provide a powerful tool for the synthesis of precursors to this compound and related structures. nih.govacs.orgresearchgate.net These reactions often involve the direct functionalization of C–H bonds, offering an atom-economical approach to complex molecules. rsc.org

One notable example is the palladium-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones to synthesize 2-aminochalcone derivatives. nih.govacs.orgresearchgate.net This reaction proceeds via selective C–H activation at the position ortho to the acetamide (B32628) group. nih.govacs.orgresearchgate.net Significantly, this process can be carried out under an oxygen atmosphere without the need for chemical co-oxidants, making it a greener synthetic route. nih.govacs.orgresearchgate.net The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields. For instance, using Pd(OCOCF₃)₂ as the catalyst in a mixture of trifluoroacetic acid and dichloroethane has proven effective. nih.govacs.orgresearchgate.net

The scope of this reaction has been explored with various substituted acetanilides and phenyl vinyl ketones, demonstrating its versatility in creating a library of functionalized chalcones. nih.govacs.orgresearchgate.net These chalcones can then serve as precursors for the synthesis of various heterocyclic compounds. nih.govacs.orgresearchgate.netacs.org

Hypervalent iodine reagents have also been employed in oxidative coupling reactions. For example, the combination of copper(II) triflate and PhI(OAc)₂ facilitates the intramolecular oxidative C–N bond formation to produce carbazoles. nih.gov While not directly producing this compound precursors, this methodology showcases the potential of hypervalent iodine reagents in constructing complex nitrogen-containing aromatic systems.

The following table presents selected examples of the synthesis of 2-aminochalcone derivatives via Pd-catalyzed oxidative coupling of acetanilides with phenyl vinyl ketones.

| Entry | Acetanilide Substituent | Phenyl Vinyl Ketone Substituent | Product | Yield (%) |

| 1 | 4-Methoxy | 4-Methoxy | N-[5-Methoxy-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide | 85 |

| 2 | 4-Methoxy | 4-Chloro | N-[5-Methoxy-2-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide | 73 |

| 3 | 4-Methoxy | 2-Methoxy | N-[5-Methoxy-2-[3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide | 60 |

| 4 | 5-Chloro | 4-Methoxy | N-[5-Chloro-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide | 25 |

| 5 | 3-Methoxy | 4-Methoxy | N-[6-Methoxy-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide | 18 |

Data adapted from studies on the direct synthesis of chalcones from anilides and phenyl vinyl ketones. nih.govacs.org

Synthesis of this compound Analogs and Related Structures

Synthesis of Heterocyclic Derivatives Incorporating this compound Moieties

The this compound moiety can be incorporated into various heterocyclic structures, leading to compounds with potential biological activity. One approach involves the use of this compound itself as a building block in cyclization reactions. biosynth.com

A more common strategy involves the synthesis of heterocyclic systems that incorporate a substituted acetamide fragment, which can be considered an analog of the this compound core. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been used as a key precursor to synthesize a variety of fused heterocyclic derivatives, including thiophene, thiazole (B1198619), pyrazole (B372694), pyridine (B92270), and pyrimidine (B1678525) rings. mdpi.com The synthetic pathways often rely on the regioselective attack and/or cyclization of the cyanoacetamido moiety with different reagents. mdpi.com

Another example is the synthesis of N-substituted acetamide derivatives bearing a 1,3,4-oxadiazole (B1194373) nucleus. tjpr.orgajol.infowho.int In these syntheses, a common intermediate is a 5-substituted-1,3,4-oxadiazole-2-thiol, which is then reacted with N-substituted 2-bromoacetamides to yield the final products. tjpr.orgajol.infowho.int This modular approach allows for the introduction of diverse substituents on the acetamide nitrogen.

Similarly, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized as analogs of anticonvulsant pyrrolidine-2,5-diones. nih.gov The synthesis involves the alkylation of appropriate amines with chloroacetylated precursors. nih.gov

The following table provides examples of heterocyclic derivatives synthesized from acetamide-containing precursors.

| Precursor | Reagent/Reaction Type | Resulting Heterocycle | Ref. |

| 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | Various electrophiles/nucleophiles | Thiophene, Thiazole, Pyrazole, Pyridine, Pyrimidine | mdpi.com |

| 5-Substituted-1,3,4-oxadiazole-2-thiol | N-Aryl-2-bromoacetamides | 1,3,4-Oxadiazole derivatives | tjpr.orgajol.info |

| Substituted Amines | 2-Chloro-1-(substituted-phenyl)ethanone | Piperazine-acetamide derivatives | nih.gov |

Preparation of N-Substituted Acetamide Derivatives Bearing Specific Heterocyclic Cores

The synthesis of N-substituted acetamide derivatives featuring specific heterocyclic cores is a significant area of research, often driven by the search for new compounds with desirable biological properties. A common synthetic strategy involves the preparation of a heterocyclic core, which is then functionalized with a substituted acetamide side chain.

For example, a series of N-substituted acetamide derivatives of azinane bearing a 1,3,4-oxadiazole nucleus has been synthesized. tjpr.orgajol.info The synthesis begins with the conversion of ethyl piperidin-4-carboxylate through several steps to form 5-[1-(4-chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol. tjpr.orgajol.info This intermediate is then reacted with various N-aryl-2-bromoacetamides in an aprotic polar solvent to yield the target N-substituted acetamide derivatives. tjpr.orgajol.info

In a similar vein, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide have been prepared. who.int The synthesis involves the cyclization of phenylacetic acid hydrazide to form 5-benzyl-1,3,4-oxadiazole-2-thiol. This thiol is then reacted with a series of N-substituted 2-bromoacetamide (B1266107) derivatives in the presence of sodium hydride and dimethylformamide. who.int

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has also been reported. nih.gov These compounds were designed as analogs of known anticonvulsants. The final step in their synthesis is the alkylation of various substituted anilines with previously prepared chloroacetylated reagents. nih.gov

The table below outlines the synthesis of some N-substituted acetamide derivatives with specific heterocyclic cores.

| Heterocyclic Core | Key Intermediate | Reagent for Acetamide Introduction | Final Product Class |

| Azinane-1,3,4-oxadiazole | 5-[1-(4-Chlorophenylsulfonyl)-4-piperidinyl]-1,3,4-oxadiazol-2-thiol | N-Aryl-2-bromoacetamides | 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole |

| 5-Benzyl-1,3,4-oxadiazole | 5-Benzyl-1,3,4-oxadiazole-2-thiol | N-Substituted 2-bromoacetamides | N-Substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide |

| Phenylpiperazine | Substituted anilines | 2-Chloro-1-(substituted-phenyl)ethanone | N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives |

Information sourced from studies on the synthesis of N-substituted acetamide derivatives. tjpr.orgajol.infowho.intnih.gov

Novel N-Substituted-N-vinylacetamides for Polymerization Studies

The synthesis of novel N-substituted-N-vinylacetamides is of interest for creating new polymers with tailored properties. acs.orggfp.asso.fracs.org By introducing bulky or functional substituents on the nitrogen atom, the polymerization behavior and the properties of the resulting polymers can be significantly influenced. acs.orgacs.org

A study by Ajiro and Akashi describes the synthesis of N-(p-methoxybenzyl)-N-vinylacetamide, N-(3,3-diphenylpropyl)-N-vinylacetamide, and N-(3-phenylpropyl)-N-vinylacetamide. acs.org These monomers were prepared to investigate the effect of bulky substituents on their radical polymerizability and the stereochemistry of the resulting polymer chains. acs.org It was found that the presence of an alkyl spacer between the amide nitrogen and the phenyl group was crucial for successful polymerization. acs.org

The polymerization of these novel N-substituted-N-vinylacetamides can be initiated by radical methods. acs.org For instance, bulk polymerization of N-(3,3-diphenylpropyl)-N-vinylacetamide and N-(3-phenylpropyl)-N-vinylacetamide yielded hexane-insoluble polymers. acs.org Furthermore, the polymerization conditions can be adjusted to influence the polymer structure. For example, polymerization of N-(3-phenylpropyl)-N-vinylacetamide in the presence of menthol (B31143) at a lower temperature resulted in a more regulated polymer structure, as indicated by NMR spectroscopy. acs.org This suggests that coordination of additives like menthol, combined with the steric bulk of the substituents, can be an effective strategy for controlling the polymer architecture. acs.org

The properties of the resulting polymers, such as their glass transition temperatures, are also dependent on the polymerization conditions and the monomer structure. acs.org The development of such novel N-vinylamides contributes to the broader field of smart polymers, where properties like thermoresponsiveness can be tuned for specific applications. gfp.asso.fr

The following table shows the polymerization results for some novel N-substituted-N-vinylacetamides.

| Monomer | Polymerization Method | Yield (%) |

| N-(p-Methoxybenzyl)-N-vinylacetamide | Radical | No polymer obtained |

| N-(3,3-Diphenylpropyl)-N-vinylacetamide | Bulk radical | 14 |

| N-(3-Phenylpropyl)-N-vinylacetamide | Bulk radical | 84 |

Data from a study on the radical polymerization of novel N-substituted-N-vinylacetamides. acs.org

Synthesis of N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamides via N-Acetylationresearchgate.net

The synthesis of new N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides (compounds 2a-f ) is achieved through the N-acetylation of the corresponding N-butenylamines (compounds 1a-f ). scielo.org.co The general procedure involves using acetic anhydride, which serves as both the acetylating reagent and the solvent. scielo.org.co

The reaction is carried out under reflux conditions at a temperature of 140°C. scielo.org.co The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) to determine the optimal reaction time, which was established to be between 4 and 6 hours. scielo.org.co Following the completion of the reaction, the desired N-acetylated products are purified from the reaction mixture by column chromatography. scielo.org.co This method has proven to be effective, yielding the target acetamides in a range of 66% to 92%. scielo.org.co

The disappearance of N-H tension and flexion bands in the Infrared (IR) spectra of the products confirms the successful acetylation of the starting amines. scielo.org.co

Research Findings

The following tables summarize the specific substrates used, the resulting acetamide products, and their characterization data.

Table 1: Synthesis of N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide Derivatives (2a-f) scielo.org.coscielo.org.co

| Starting Material (Compound ID) | Product (Compound ID) | Rf Value (n-heptane:AcOEt, 5:2) | Yield (%) |

| N-phenyl-α-2-propen-1-ylbenzenepropanamine (1a ) | N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamide (2a ) | 0.50 | N/A |

| N-(4-methylphenyl)-α-2-propen-1-ylbenzenepropanamine (1b ) | N-(4-methylphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide (2b ) | 0.50 | N/A |

| N-(4-methoxyphenyl)-α-2-propen-1-ylbenzenepropanamine (1c ) | N-(4-methoxyphenyl)-N-(1-phenylhex-5-en-1-yl)acetamide (2c ) | 0.40 | N/A |

| N-(4-bromophenyl)-α-2-propen-1-ylbenzenepropanamine (1d ) | N-(4-bromophenyl)-N-(1-phenylhex-5-en-1-yl)acetamide (2d ) | 0.47 | N/A |

Yields for the reactions were reported to be between 66-92%, though individual yields for each compound were not specified in the provided context. scielo.org.co

Table 2: Analytical Data for Synthesized N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamides (2a-d) scielo.org.co

| Product (Compound ID) | Molecular Formula | Mass Spectrometry (MS) [EI, 70 eV] (m/z, %) | Selected ¹H NMR Data (δH ppm, CDCl₃, 400 MHz) |

| 2a | C₂₀H₂₃NO | 293 (M+·, 2), 252 (38), 210 (100), 91 (47) | 1.72 (s, 3H), 4.90-5.05 (m, 3H), 5.76 (dddd, 1H), 6.94-7.39 (m, 10H) |

| 2b | C₂₁H₂₅NO | 307 (M+·, 2), 266 (37), 224 (100), 91 (40) | 1.79 (s, 3H), 2.39 (s, 3H), 4.93-5.18 (m, 3H), 5.83 (dddd, 1H), 7.06-7.33 (m, 9H) |

| 2c | C₂₁H₂₅NO₂ | 323 (M+·, 2), 282 (28), 240 (100), 91 (51) | 1.80 (s, 3H), 3.83 (s, 3H), 4.98-5.14 (m, 3H), 5.83 (dddd, 1H), 6.92-7.35 (m, 9H) |

| 2d | C₂₀H₂₂BrNO | 373 (M+·, 2), 330 (33), 290 (95), 288 (100), 91 (82) | 1.79 (s, 3H), 4.94-5.13 (m, 3H), 5.81 (dddd, 1H), 7.06-7.55 (m, 9H) |

Reaction Mechanisms and Pathways Involving N 1 Phenyl Vinyl Acetamide

Catalytic Mechanisms

The transformation of N-(1-Phenyl-vinyl)-acetamide is often achieved through catalytic pathways that offer high efficiency and selectivity. These methods are crucial for synthesizing valuable chiral molecules and other complex organic structures.

Rhodium-Catalyzed Asymmetric Hydroformylation Mechanisms

Rhodium-catalyzed asymmetric hydroformylation is a powerful technique for converting alkenes into chiral aldehydes. In the case of this compound, this reaction introduces a formyl group and a hydrogen atom across the double bond, creating a new stereocenter. The general mechanism involves the formation of a rhodium-hydride-carbonyl complex with chiral ligands. The alkene substrate coordinates to this complex, followed by migratory insertion of the alkene into the rhodium-hydride bond. This step is crucial for determining the regioselectivity (branched vs. linear aldehyde) and enantioselectivity of the product. Subsequent CO insertion into the rhodium-alkyl bond and reductive elimination yields the chiral aldehyde and regenerates the catalyst.

Role of P-Chiral Bisphosphorus Ligands

The stereochemical outcome of the asymmetric hydroformylation is controlled by the chiral ligands attached to the rhodium center. P-chiral bisphosphorus ligands, which possess chirality at the phosphorus atom, are particularly effective. These ligands create a chiral environment around the metal center, influencing how the prochiral this compound substrate binds and reacts. The steric and electronic properties of the P-chiral ligands dictate the facial selectivity of the olefin coordination and the subsequent migratory insertion step, leading to high enantioselectivity in the resulting aldehyde. Hybrid bidentate ligands, such as phosphine-phosphorodiamidites, have demonstrated the ability to achieve exceptional regioselectivity and high enantioselectivity (up to 97% ee) in the hydroformylation of vinyl amides. optica.orgsemanticscholar.org The specific configuration of the stereogenic phosphorus atom can be controlled during ligand synthesis, allowing for fine-tuning of the catalyst's performance. optica.org

Hydrogen Bonding Interactions in Catalysis

Recent studies have highlighted the significant role of secondary interactions, such as hydrogen bonding, in achieving high stereoselectivity. researchgate.net In the rhodium-catalyzed asymmetric hydrogenation of N-(1-phenylvinyl)acetamide, ligands designed with functional groups capable of forming hydrogen bonds, such as diamide (B1670390) groups, have shown superior activity and stereoselectivity compared to their non-functionalized counterparts. researchgate.net These hydrogen bonding interactions between the ligand and the amide moiety of the this compound substrate help to lock the substrate into a specific orientation within the catalyst's chiral pocket. researchgate.net This pre-organization of the substrate-catalyst complex enhances the facial discrimination of the double bond, leading to a significant improvement in enantioselectivity. researchgate.net Computational and kinetic studies have confirmed that these interactions contribute to the outstanding catalytic properties by influencing the substrate's orientation during the crucial hydrogenation step. researchgate.net

Palladium-Catalyzed Oxidative Coupling Mechanisms

While direct examples involving this compound are specific, the general mechanism for palladium-catalyzed oxidative coupling of related acetanilides with vinyl ketones provides a plausible pathway. This type of reaction typically involves C-H bond activation directed by the acetamide (B32628) group. A plausible mechanism is initiated by the insertion of a Pd(II) catalyst into the ortho C-H bond of the phenyl ring, guided by coordination with the acetamide's oxygen atom, forming a cyclopalladated intermediate. researchgate.net Subsequently, the vinyl group of a coupling partner coordinates to the palladium center, followed by insertion into the Pd-C bond. researchgate.net The final step is a β-hydride elimination, which forms the C-C coupled product and a Pd(0) species. researchgate.net An oxidant is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. researchgate.net

Photocatalytic Mechanisms in N-Vinylacetamide Formation

The synthesis of N-vinylacetamides can be achieved through photocatalytic methods, which utilize visible light to drive the reaction, often under mild, metal-free conditions. These reactions can proceed through a radical mechanism, initiated by the formation of an electron donor-acceptor (EDA) or charge-transfer complex. researchgate.netresearchgate.net

N-Centered Radical Generation and Anti-Markovnikov Addition

The generation of N-centered radicals from amides and their subsequent anti-Markovnikov addition to unsaturated systems is a powerful strategy in organic synthesis. nih.govacs.org While direct studies on this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from established principles of N-centered radical chemistry. The process is generally initiated by the homolytic cleavage of an N-H or N-X (where X is a heteroatom) bond. acs.org Modern synthetic methods often employ photoredox catalysis to achieve this transformation under mild conditions. chinesechemsoc.orgacs.org

A plausible pathway for the generation of an N-centered radical from a precursor like acetamide involves a proton-coupled electron transfer (PCET) process. chinesechemsoc.orgnih.govprinceton.edunih.gov In this scenario, a photocatalyst, upon excitation by visible light, can act as a single-electron oxidant. In concert with a suitable base, it can abstract an electron and a proton from the N-H bond of the amide, generating the corresponding amidyl radical. chinesechemsoc.org

This electrophilic N-centered radical can then add to an alkene in an anti-Markovnikov fashion. nih.gov The regioselectivity is governed by the formation of the more stable carbon-centered radical intermediate. For instance, in the hydroamination of unactivated alkenes with sulfonamides, the N-centered radical adds to the less substituted carbon of the double bond. princeton.edu This subsequent carbon-centered radical can then be trapped, for example, by a hydrogen atom donor, to complete the hydroamination process. nih.gov The functionalization of olefins through this method is achievable with high anti-Markovnikov regioselectivity. nih.gov

Radical and Polymerization Mechanisms

Radical Polymerization Processes of Vinyl Acetamides

The free-radical polymerization of vinyl monomers is a fundamental process that proceeds via initiation, propagation, and termination steps. fujifilm.com For N-vinylacetamides, this process allows for the synthesis of poly(N-vinylacetamide)s (PNVAs), which are versatile polymers with a range of applications. acs.org The polymerization is typically initiated by the thermal decomposition of an initiator, such as an azo compound (e.g., 2,2'-azobisisobutyronitrile, AIBN), to generate free radicals. fujifilm.com

These initiator radicals then add to the vinyl group of an N-vinylacetamide monomer, creating a monomeric radical. This new radical species subsequently attacks another monomer in the propagation step, leading to the growth of the polymer chain. fujifilm.com Studies on the radical copolymerization of N-vinylacetamide (NVA) with other vinyl monomers, such as N-methyl vinylacetamide (NMVA) and 1-vinylimidazole (B27976) (VIm), have been conducted to create copolymers with varied properties. rsc.org The reactivity ratios for these copolymerization systems can be determined to predict the composition of the resulting polymer chains. rsc.org

It has been noted that introducing bulky substituents on the nitrogen atom of N-vinylacetamides can influence their polymerizability. For example, while N-(p-methoxybenzyl)-N-vinylacetamide did not yield a polymer through radical methods, N-(3,3-diphenylpropyl)-N-vinylacetamide and N-(3-phenylpropyl)-N-vinylacetamide did, suggesting that the presence of an alkyl spacer between the amide and phenyl groups is beneficial for polymerization. acs.org

Controlled Radical Polymerization Techniques for Vinyl Amine Polymers

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com Among these methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be particularly effective for the polymerization of "less activated monomers" (LAMs) like N-vinyl amides. tandfonline.comnih.gov N-vinyl pyrrolidone (NVP), a related N-vinyl monomer, is considered a LAM. nih.gov

RAFT polymerization operates through a chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. The choice of the RAFT agent is crucial for achieving good control over the polymerization of LAMs. tandfonline.comnih.gov For instance, xanthates and dithiocarbamates are often suitable chain transfer agents (CTAs) for the RAFT polymerization of N-vinyl monomers. tandfonline.com The process involves a rapid equilibrium between active (propagating) radical chains and dormant chains, which are capped with the RAFT agent. This equilibrium allows for the simultaneous growth of all polymer chains, leading to a low polydispersity index.

The RAFT polymerization of N-vinyl pyrrolidone has been successfully carried out using various CTAs, demonstrating the feasibility of producing well-defined poly(N-vinyl amine) precursors. researchgate.net The kinetics of such reactions often follow first-order behavior with respect to monomer conversion, and the number-average molecular weight of the resulting polymers increases linearly with conversion. researchgate.net

Cyclization and Rearrangement Pathways

Vinyl Azide (B81097) Intermediates in Heterocycle Synthesis

Vinyl azides are versatile intermediates in the synthesis of nitrogen-containing heterocycles. nih.govrsc.orgrsc.orgsemanticscholar.org They can be converted into a variety of reactive species, including iminyl radicals, 2H-azirines, and nitrilium ions, which can then undergo cyclization or rearrangement reactions. rsc.orgsemanticscholar.org The thermal or photochemical decomposition of vinyl azides often leads to the formation of highly strained 2H-azirines via the extrusion of dinitrogen. nih.gov These 2H-azirines can be considered equivalents of vinyl nitrenes. nih.gov

For example, the pyrolysis of α-phenyl vinyl azide has been shown to produce 2-phenylazirine (B8446085). nih.gov These azirine intermediates can then participate in further reactions to form various heterocyclic systems. nih.gov The specific reaction pathway and the final product can be influenced by the substituents on the vinyl azide and the reaction conditions. For instance, thermolysis of β-aryl vinyl azides can lead to the formation of indoles, while β-acyl substituted vinyl azides can yield isoxazoles. nih.gov

Transition metal catalysis can also be employed to generate reactive intermediates from vinyl azides. nih.gov In some cases, a radical pathway may be involved, where the addition of a radical species to the vinyl azide generates an iminyl radical, which can then undergo cyclization. nih.gov The unique reactivity of vinyl azides makes them valuable three-atom synthons for the construction of complex N-heterocyclic frameworks. nih.govrsc.org

Thermal Decomposition Pathways of Vinyl Azides

Vinyl azides are versatile building blocks in organic chemistry due to their ability to generate highly reactive intermediates upon decomposition. nih.gov Thermolysis or photolysis induces the extrusion of a molecule of dinitrogen (N₂), a key step that initiates a cascade of transformations. nih.govrsc.org

The thermal decomposition of vinyl azides can proceed through several pathways, primarily leading to the formation of 2H-azirines and, in some cases, ketenimines. nih.gov For instance, the vapor phase pyrolysis of α-phenyl vinyl azide yields 2-phenylazirine as the major product. nih.gov

Two principal mechanistic pathways are proposed for the transformation of a vinyl azide to an azirine intermediate nih.gov:

Stepwise Pathway (Path A): The vinyl azide first loses a nitrogen molecule to generate a vinyl nitrene intermediate. This highly reactive nitrene then undergoes rapid cyclization to form the more stable 2H-azirine ring. nih.gov

Concerted Pathway (Path B): The decomposition occurs with a simultaneous ring closure, where the nitrogen molecule is expelled as the three-membered azirine ring is formed directly, bypassing the discrete vinyl nitrene intermediate. nih.gov

The specific pathway and the resulting products can be influenced by the substituents on the vinyl azide. Internal vinyl azides, for example, predominantly yield azirines upon thermolysis. rsc.org

| Pathway | Intermediate | Description |

| Path A | Vinyl Nitrene | Stepwise process involving initial N₂ loss followed by cyclization. nih.gov |

| Path B | Transition State | Concerted mechanism with simultaneous N₂ loss and ring formation. nih.gov |

This table summarizes the primary mechanistic routes for vinyl azide thermolysis.

The decomposition temperatures for azido (B1232118) compounds can vary significantly based on their molecular structure. For example, azidoethyl pyrazoles exhibit high decomposition temperatures (e.g., 216 °C), while other energetic polymers containing azide groups can begin to decompose at temperatures as low as 150 °C. nih.govmdpi.com The initial step in these decompositions is typically the cleavage of the azide group and the release of nitrogen gas. mdpi.comresearchgate.net

Iminyl Radical and Azirine Intermediates in Organic Synthesis

The intermediates generated from vinyl azide decomposition, namely 2H-azirines and iminyl radicals, are central to a wide range of synthetic applications, particularly in the construction of N-heterocycles. rsc.orgrsc.org

Azirine Intermediates:

2H-Azirines are the most common intermediates formed from the thermal or photochemical decomposition of internal vinyl azides. rsc.org These strained, three-membered heterocyclic compounds are highly reactive and serve as versatile synthons. They can undergo various transformations, including ring-opening reactions to form vinyl nitrenes or iminyl radicals, which can then be trapped by different reagents to synthesize more complex molecules like pyrroles and imidazoles. nih.govrsc.org For example, heating a mixture of a vinyl azide and a 1,3-dicarbonyl compound in toluene (B28343) can produce substituted pyrroles, a reaction that proceeds through a 2H-azirine intermediate. nih.gov

Iminyl Radical Intermediates:

Iminyl radicals are a class of nitrogen-centered radicals that exhibit unique reactivity and are valuable in organic synthesis. rsc.org They can be generated from vinyl azides through several mechanisms. One common route is the addition of an external radical species to the double bond of the vinyl azide, which triggers the elimination of N₂ to produce an iminyl radical. nih.govrsc.org

Alternatively, a benzyl (B1604629) radical can undergo a Giese-type 1,4-addition to a vinyl azide, leading to an α-azido benzylic radical that subsequently eliminates N₂ to form an iminyl radical. acs.org These iminyl radical intermediates are involved in numerous transformations, including:

Radical Transfer and Cyclization: Iminyl radicals can undergo a 1,5-hydrogen shift to generate more stable carbon-centered radicals, which can then cyclize to form polycyclic structures like tetralones and isoquinolines. acs.org

Dimerization and Hydrolysis: In the absence of other trapping agents, iminyl radicals may dimerize to form azines, which can then be hydrolyzed to yield ketones. acs.org

Unusual 1,3-H Transfer: In some cases, iminyl radicals can undergo a 1,3-hydrogen transfer to produce N-unprotected enamines. researchgate.net

The diverse reactivity of iminyl radicals allows for substrate-controlled divergent pathways, where the structure of the starting materials dictates whether the reaction proceeds through hydrolysis, cyclization, or other transformations, leading to a wide array of products such as acyclic ketones and various N-heterocycles. acs.org

| Intermediate | Generation Method | Subsequent Reactions |

| 2H-Azirine | Thermolysis/photolysis of vinyl azides. rsc.org | Ring-opening, cycloadditions, synthesis of pyrroles and imidazoles. nih.gov |

| Iminyl Radical | Radical addition to vinyl azides; decomposition of α-azido radicals. rsc.orgacs.org | Cyclization, H-abstraction, dimerization, hydrolysis to ketones. rsc.orgacs.org |

This table outlines the generation and synthetic utility of azirine and iminyl radical intermediates.

Advanced Applications and Research Directions

Materials Science and Polymer Chemistry

The vinyl group in N-(1-Phenyl-vinyl)-acetamide makes it a candidate for polymerization, and the phenyl and acetamide (B32628) moieties could theoretically impart unique properties such as thermal stability and hydrophilicity to resulting polymers. However, the direct polymerization of this compound and its application in polymer architectures are not extensively documented in current literature. Research has more prominently focused on simpler, related vinyl amide monomers.

Role of this compound in Polymer Architectures

While specific studies detailing the incorporation of this compound into complex polymer architectures are limited, the properties of related compounds suggest potential applications. The amide group present in its structure is known to form strong hydrogen bonds, a property that is valuable in material science for designing new polymers or self-assembling molecules. smolecule.com Its structural relative, poly(N-vinyl acetamide), is a water-soluble polymer with a balance of hydrophilic and hydrophobic properties. polysciences.comruixibiotech.com This suggests that polymers derived from this compound could also exhibit tailored solubility and functionality, though further research is required to confirm this.

Development of New Materials with Enhanced Properties via Polymerization

The development of new materials through the polymerization of this compound is a prospective but not yet widely explored field. The focus has largely been on related, more accessible monomers like N-vinyl acetamide (NVA). Polymers produced from NVA demonstrate a blend of hydrophilic and hydrophobic characteristics, making them suitable for various applications. polysciences.com Controlled polymerization techniques, such as organotellurium-mediated radical polymerization (TERP), have been successfully applied to acyclic N-vinylamides to create polymers with controlled molecular weight and low dispersity. Such advanced polymerization methods could potentially be applied to this compound to synthesize novel materials with precisely engineered properties.

Incorporation into Coatings and Adhesives

Polymers based on N-vinyl acetamide (NVA) have found use in applications ranging from adhesives and thickeners to hydrophilic coatings that improve adhesion and moisture retention. polysciences.com For instance, NVA has been used to create macromonomers for coating polymers. researchgate.net Given these applications for the closely related poly(N-vinyl acetamide), it is plausible that this compound could be investigated for similar roles. The presence of the phenyl group might enhance thermal stability or refractive index in potential coating applications, although experimental data to support this is not currently available.

Hydrocolloid Synthesis through Polymerization of Styrene (B11656) and N-Vinyl Acetamide

A significant area of research involving vinyl amides is their use in creating functional colloids. Scientists have successfully synthesized polymeric particles with high dispersion stability by conducting soap-free emulsion polymerization of styrene with the hydrophilic monomer, N-vinyl acetamide (NVA). researchgate.net In this process, the polymer yield and stability were improved due to hydrogen bonding between the NVA on the particle surface and surrounding water molecules. researchgate.net This creates a hydration layer that gives the polymer colloid the properties of a hydrocolloid, maintaining stability even in the presence of electrolytes. researchgate.net A key advantage of this method is that all chemical components are consumed in the polymerization, leaving behind minimal impurities in the final product. researchgate.net The NVA monomer also serves to form a non-toxic hydration layer around polystyrene particles, which can mitigate the toxicity of low molecular weight cationic polystyrene. researchgate.net

Table 1: Polymerization of Styrene and N-Vinyl Acetamide (NVA) A summary of the soap-free emulsion polymerization process used to synthesize hydrocolloids.

| Parameter | Description | Finding | Citation |

| Monomers | Styrene (hydrophobic), N-Vinyl Acetamide (NVA, hydrophilic) | Copolymerization leads to stable polymeric particles. | researchgate.net |

| Process | Soap-free emulsion polymerization with an oil-soluble initiator. | Avoids impurities from water-soluble initiators and surfactants. | researchgate.net |

| Stabilization | Hydrogen bonding between surface NVA and water molecules. | Creates a hydration layer, resulting in a hydrocolloid nature. | researchgate.net |

| Benefit | Formation of a non-toxic hydration layer. | Can control the toxicity of cationic polystyrene particles. | researchgate.net |

Modification of Polymer Films with N-(4-Hydroxy-phenyl)-acetamide Complexes

The specific modification of polymer films using complexes of N-(4-Hydroxy-phenyl)-acetamide is not a widely documented technique in available scientific literature. However, the broader field of polymer film modification is well-established and employs various methods to alter surface properties for specific applications. vanderbilt.edu Techniques like "grafting from" allow for the growth of new polymer chains directly from a film's surface, which can improve compatibility and dispersion of additives within a polymer matrix. nih.gov Another powerful technique is plasma modification, which can introduce specific functional groups onto a polymer surface to enhance properties like biocompatibility or to control drug release profiles. nih.gov These general methods represent the current state-of-the-art for functionalizing polymer films and provide a framework through which novel complexes could potentially be applied.

Catalysis and Green Chemistry Initiatives

This compound serves as a valuable substrate in the field of catalysis, particularly in reactions that form chiral molecules important for pharmaceuticals. researchgate.net This aligns with the principles of green chemistry, which prioritize the development of efficient, atom-economical reactions that minimize waste. scispace.comtranspublika.com

Research has demonstrated the successful use of this compound in highly enantioselective rhodium-catalyzed reductive hydroformylation. researchgate.net This process is an atom-economical method for synthesizing chiral γ-amino alcohols, which are important structural motifs in many bioactive compounds. researchgate.net In one study, researchers optimized reaction conditions to improve both the yield and enantioselectivity of the product. researchgate.net A key finding was that the ratio of carbon monoxide (CO) to hydrogen (H₂) gas pressure significantly impacted the reaction's success, with the best yield obtained at a CO/H₂ ratio of 2/18 bar. researchgate.net

Table 2: Optimization of Rhodium-Catalyzed Reductive Hydroformylation of this compound Selected data showing the effect of CO/H₂ pressure on reaction yield.

| Entry | CO/H₂ Pressure (bar/bar) | Yield (%) | Citation |

| 1 | 10 / 10 | >99 | researchgate.net |

| 2 | 5 / 15 | >99 | researchgate.net |

| 3 | 2 / 18 | >99 | researchgate.net |

| 4 | 1 / 19 | 93 | researchgate.net |

Development of Efficient and Sustainable Catalytic Processes

Research has prominently featured this compound in the development of highly efficient and atom-economical synthetic methods. nih.govresearchgate.net A prime example is the rhodium-catalyzed asymmetric reductive hydroformylation (AHF) of α-substituted enamides. nih.govresearchgate.net This process is noteworthy for its efficiency, converting readily available enamides into pharmaceutically valuable chiral 1,3-amino alcohols in a single step. nih.govresearchgate.net Such transformations are central to sustainable chemistry as they maximize the incorporation of starting materials into the final product, aligning with the principles of atom economy. nih.gov The use of this compound in cross-coupling reactions has also been noted as an efficient method for synthesizing new heterocyclic compounds. biosynth.com

Minimizing Waste Production in Chemical Synthesis

A significant challenge in chemical synthesis is the reduction of waste. The development of synthetic routes that are both efficient and generate minimal byproducts is a core tenet of green chemistry. The aforementioned rhodium-catalyzed AHF of this compound exemplifies this principle by providing a direct, single-step pathway to complex chiral amino alcohols. nih.govresearchgate.net This avoids multi-step procedures that often require protecting groups and generate significant waste, thus representing a more sustainable and environmentally conscious approach. nih.govresearchgate.net

Exploration of Novel Catalysts and Ligand Design

This compound has served as a benchmark substrate for testing and optimizing new catalytic systems. In the rhodium-catalyzed AHF, the development of a novel 4,4′-bisarylamino-substituted BIBOP ligand (specifically TFPNH-BIBOP or L11) was crucial for achieving high reactivity and enantioselectivity. nih.govresearchgate.net Researchers found that hydrogen bonding between the N-H group in the ligand and the carbonyl group of the enamide substrate was key to the reaction's success. researchgate.net The process was meticulously optimized by varying reaction conditions, demonstrating the compound's role in advancing catalyst and ligand design. nih.gov

| Entry | CO/H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1:9, 20 bar | 100 | 18 | 80 | 96 |

| 2 | 1:1, 20 bar | 100 | 18 | 34 | 93 |

| 3 | 1:4, 20 bar | 100 | 18 | 53 | 96 |

| 4 | 1:19, 20 bar | 100 | 18 | 72 | 85 |

| 5 | 1:9, 30 bar | 100 | 18 | 65 | 91 |

Green-LED Photocatalysis in Organic Reactions

Visible-light photocatalysis, particularly using energy-efficient LEDs, is a rapidly expanding field in organic synthesis. researchgate.net While specific studies detailing the use of this compound in green-LED photocatalysis are not prominent, research on related substrates highlights the potential of this technology. For instance, dye-sensitized photocatalysts like Alizarin Red S-TiO2 have been used with green LED light for the aerobic oxidation of alcohols and amines. nih.gov Other studies have demonstrated that organic dyes such as Eosin Y can act as direct hydrogen atom transfer (HAT) photocatalysts under green LED irradiation for various transformations. nsf.gov These examples establish a strong precedent for the future application of green-LED photocatalysis to enamides like this compound for novel, sustainable reactions. nih.govnsf.govacs.org

Intermediates in Complex Molecular Synthesis

Chiral molecules are fundamental to the pharmaceutical and agrochemical industries. westlake.edu.cnnih.gov this compound serves as a valuable precursor for creating these stereochemically complex structures.

Precursor for Chiral 1,3-Amino Alcohols

Chiral γ-amino alcohols (a class that includes 1,3-amino alcohols) are important structural motifs found in numerous natural products and bioactive compounds. nih.govresearchgate.net A highly effective method for synthesizing these structures uses this compound as a starting material. nih.govresearchgate.net Through a highly enantioselective rhodium-catalyzed reductive hydroformylation, this enamide is converted directly into the corresponding chiral 1,3-amino alcohol with excellent yields and enantioselectivities (up to 99% ee). nih.govresearchgate.net This transformation is notable for its excellent regioselectivity, yielding the linear amino alcohol product exclusively, without the formation of branched alcohol or aldehyde byproducts. nih.gov

Synthesis of Chiral Pharmaceutical Intermediates

The true value of a synthetic method often lies in its ability to produce compounds of practical importance, particularly in medicine. mdpi.com The chiral 1,3-amino alcohols synthesized from this compound are not merely chemical curiosities; they are key chiral intermediates for several pharmaceuticals. nih.govresearchgate.net For example, the product derived from this compound has been identified as a key intermediate for dapoxetine. nih.gov Furthermore, this synthetic protocol has been applied to produce crucial building blocks for other drugs, including capivasertib (B1684468) and maraviroc, demonstrating its significant practical utility in medicinal chemistry. nih.govresearchgate.net

Utility in Heterocycle Synthesis (e.g., Pyrazoles, Pyrroles, Imidazoles, Thiazoles, Triazoles, Pyridines, Quinolines)

This compound, as a prominent member of the enamide class of compounds, serves as a versatile synthon in heterocyclic chemistry. Its inherent electronic properties, characterized by a nucleophilic β-carbon and the ability of the nitrogen to participate in cyclization reactions, make it a valuable precursor for a wide array of heterocyclic systems. The reactivity of the enamide moiety can be harnessed in various transformations, including cycloadditions, annulations, and multicomponent reactions, to construct key heterocyclic cores.

Pyrazoles: The synthesis of pyrazoles often relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole (B372694) synthesis. youtube.com Enamides like this compound can be readily hydrolyzed under acidic conditions to yield acetophenone (B1666503). Acetophenone can then be converted into a 1,3-dicarbonyl compound, such as benzoylacetone, which upon reaction with hydrazine, cyclizes to form the corresponding phenyl-substituted pyrazole. Furthermore, related enaminones are known to react directly with sulfonyl hydrazines in the presence of molecular iodine to afford 4-sulfonyl pyrazoles, showcasing the utility of enamine-type structures in pyrazole synthesis. mdpi.com

Imidazoles: A classic route to imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.com The acetophenone backbone of this compound can be oxidized to phenylglyoxal, a 1,2-dicarbonyl compound. This intermediate can then be subjected to the conditions of the Debus-Radziszewski synthesis to yield substituted imidazoles. Additionally, methods exist for converting N-alkyl enamines into highly substituted imidazoles via a domino azidation/intramolecular C(sp³)-H amination, highlighting the potential of the enamine framework for direct cyclization into imidazole (B134444) rings. organic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone method that involves the cyclocondensation of an α-haloketone with a thioamide. youtube.com this compound can be converted to α-bromoacetophenone, a key α-haloketone precursor. The reaction of α-bromoacetophenone with a thioamide, such as thioacetamide, provides a direct route to 2,4-disubstituted thiazoles. Moreover, recent developments have shown that enaminones react with thioamides or thioureas under various conditions, including photocatalysis and electrochemical methods, to afford thiazole derivatives, further demonstrating the applicability of enamine-related structures. organic-chemistry.org

Triazoles: Enamides are effective precursors for the synthesis of 1,2,3-triazoles. They can participate in [3+2] cycloaddition reactions with organic azides. rsc.org This reaction typically proceeds through an initial cycloaddition to form a transient triazoline intermediate, which subsequently aromatizes to the stable 1,2,3-triazole ring, often with the elimination of a leaving group. rsc.org For instance, the reaction of an enamide with an aryl azide (B81097) can yield 1,5-disubstituted 1,2,3-triazoles. rsc.org In related methodologies, enaminones react with reagents like tosyl azide or tosylhydrazine to construct the triazole ring system, underscoring the utility of these vinyl-nitrogen compounds in azide-free synthetic strategies. organic-chemistry.orgmdpi.com

Pyridines and Quinolines: Perhaps the most direct application of N-vinyl amides in heterocycle synthesis is in the formation of pyridine (B92270) and quinoline (B57606) rings. A general and effective method involves the activation of the enamide with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a mild base like 2-chloropyridine. organic-chemistry.org This activation generates a highly reactive intermediate that readily undergoes annulation upon the addition of a π-nucleophile, such as an alkyne or another enamide, to construct the pyridine core. organic-chemistry.org When an N-aryl amide is used in this one-pot sequence, it leads directly to the formation of quinoline derivatives. organic-chemistry.org This transformation highlights the capacity of the enamide to act as a key component in building complex aromatic systems. Another synthetic route involves the reaction of enamides with isocyanides, which can proceed through nitrilium ylide intermediates to afford pyridine derivatives. vu.nlvu.nl

| Heterocycle | Synthetic Strategy Involving Enamide Precursor | Key Intermediates/Reagents |

| Pyrazole | Hydrolysis to ketone, conversion to 1,3-dicarbonyl, and cyclization with hydrazine. youtube.com | Acetophenone, Hydrazine |

| Imidazole | Hydrolysis and oxidation to 1,2-dicarbonyl, followed by Debus-Radziszewski synthesis. wikipedia.org | Phenylglyoxal, Aldehyde, Ammonia |

| Thiazole | Conversion to α-haloketone and cyclocondensation with a thioamide (Hantzsch synthesis). youtube.com | α-Bromoacetophenone, Thioamide |

| Triazole | [3+2] Cycloaddition with an organic azide. rsc.org | Organic Azides, Triazoline intermediate |

| Pyridine | Activation with triflic anhydride followed by annulation with a π-nucleophile (e.g., alkyne). organic-chemistry.org | Triflic Anhydride, Alkyne |

| Quinoline | Activation of N-aryl amide analogue with triflic anhydride followed by annulation. organic-chemistry.org | Triflic Anhydride, N-Aryl Amide |

Synthesis of Indole (B1671886) and Quinoline Derivatives

The structural framework of this compound is particularly well-suited for elaboration into more complex fused heterocyclic systems such as indoles and quinolines, which are core structures in numerous pharmaceuticals and natural products.

Quinoline Derivatives: As previously noted, a powerful and direct method for the synthesis of quinoline derivatives utilizes N-aryl amides, which are structural analogs of this compound where the vinyl group is part of an aromatic system. The one-pot procedure developed by Movassaghi and coworkers involves the activation of the amide with trifluoromethanesulfonic anhydride, which facilitates a subsequent annulation reaction to construct the quinoline ring system. organic-chemistry.org This methodology is notable for its operational simplicity and tolerance of various functional groups. Applying this logic, an appropriately substituted N-aryl enamide could undergo a similar cascade to produce functionalized quinolines.

Indole Derivatives: While direct cyclization of this compound to an indole is not straightforward, it can serve as a precursor to key intermediates used in indole synthesis. One prominent pathway involves the conversion of the enamide to a 2H-azirine. As detailed in section 5.3.5, enamines and enamides can undergo oxidative cyclization to form 2H-azirines. organic-chemistry.orgorganic-chemistry.org These strained three-membered rings are valuable intermediates that, upon thermal or metal-catalyzed rearrangement, can lead to the formation of indoles. organic-chemistry.org Specifically, 2-aryl-2H-azirines have been shown to rearrange to afford indole-3-carbonitriles. organic-chemistry.org Furthermore, synthetic strategies have been developed for copper-catalyzed cyclization reactions of N-(2-alkynylphenyl)imines, which result in the formation of N-vinylindoles. rsc.org Notably, a "1-(1-Phenylvinyl)-2-(thiophen-2-yl)-1H-indole" has been synthesized via this route, demonstrating the compatibility of the N-(1-phenylvinyl) moiety within indole structures. rsc.org

Generation of Iminyl Radicals, 2H-Azirines, and Nitrilium Ions as Synthetic Intermediates

The reactivity of this compound and related enamides can be leveraged to generate highly reactive intermediates, including iminyl radicals, 2H-azirines, and nitrilium ions, which are pivotal in modern organic synthesis for constructing complex nitrogen-containing molecules.

Generation of Iminyl Radicals: Iminyl radicals are a class of nitrogen-centered radicals that serve as versatile intermediates in a variety of transformations, including cyclizations and ring-opening reactions. rsc.org While they are commonly generated from the homolytic cleavage of N-O bonds in oxime derivatives or through the decomposition of vinyl azides, pathways from enamides are also plausible. nih.govamanote.com Photochemical methods or single-electron transfer (SET) processes could potentially initiate the formation of a radical cation from the enamide, which upon fragmentation or rearrangement could lead to an iminyl radical species. These radicals are known to undergo subsequent hydrogen atom transfer (HAT) or cyclization reactions to generate carbon-centered radicals, enabling remote functionalization and the synthesis of N-heterocycles.

Generation of 2H-Azirines: A well-established transformation of enamines, and by extension enamides, is their conversion into 2H-azirines. researchgate.net This can be accomplished through an iodine-mediated oxidative cyclization. organic-chemistry.org The reaction proceeds under mild, transition-metal-free conditions, typically using molecular iodine (I₂) and a base. The proposed mechanism involves the iodination of the enamine followed by an intramolecular cyclization to form the strained azirine ring. organic-chemistry.org Phenyliodine(III) diacetate (PIDA) is another reagent capable of mediating this oxidative cyclization. organic-chemistry.org The resulting 2H-azirines are not merely synthetic curiosities; they are potent intermediates for synthesizing other heterocycles. For example, they can be transformed into indoles or undergo ring-opening and cycloaddition reactions. organic-chemistry.orgresearchgate.net

常见问题

Basic: What are the recommended synthetic routes for N-(1-Phenyl-vinyl)-acetamide, and how can reaction conditions be optimized for academic research?

Methodological Answer:

Synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous acetamides (e.g., N-acetyl Norfentanyl) are synthesized via condensation of amines with activated carbonyl groups, using reagents like phenoxyacetic acid or isopropylamine . Optimization includes:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yield in vinylation steps.

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.

- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.

- Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : 1H/13C NMR identifies vinyl and phenyl protons (δ 5–7 ppm) and acetamide carbonyls (δ 165–175 ppm). Multiplicity patterns resolve stereochemistry .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragments (e.g., loss of acetamide group).

- FTIR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and steric effects in derivatives .

Advanced: How can researchers resolve contradictions in biological activity data of this compound across different experimental models?

Methodological Answer:

Discrepancies may arise from assay sensitivity or model-specific interactions. Strategies include:

- Dose-Response Curves : Establish EC50/IC50 values across concentrations (e.g., 1 nM–100 µM) to compare potency .

- Model Standardization : Use isogenic cell lines or genetically uniform animal models (e.g., C57BL/6 mice).

- Mechanistic Profiling : Pair in vitro assays (e.g., receptor binding) with in vivo pharmacokinetics to correlate activity .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Advanced: What computational strategies are recommended for predicting the reactivity and stability of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) on stability.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization .

- Transition-State Analysis : Identify rate-limiting steps in proposed reactions (e.g., vinyl group addition) .

Intermediate: What are the critical considerations when designing purity assessment protocols for this compound in pharmacological studies?

Methodological Answer:

- HPLC/GC-MS : Use reverse-phase C18 columns (HPLC) or capillary columns (GC) with internal standards for quantification .

- Elemental Analysis : Validate C/H/N ratios (±0.3% theoretical).

- Melting Point : Consistency (±2°C) indicates crystallinity.

- Orthogonal Methods : Combine NMR, IR, and MS to confirm absence of byproducts .

Intermediate: How should researchers address discrepancies between theoretical and experimental spectral data for this compound derivatives?

Methodological Answer:

- Parameter Refinement : Adjust computational basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions .

- Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) in DFT calculations.

- Sample Purity : Re-examine via HPLC to rule out contaminants affecting spectral peaks .